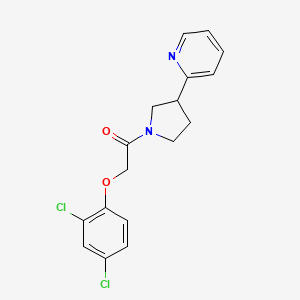

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone, also known as DPE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Fungicidal Activity

A related compound, 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol, has been synthesized for pharmacological and agrochemical screening, showing fungicidal activity. This indicates potential agricultural applications for similar compounds (Kuzenkov & Zakharychev, 2009).

Synthesis of Multifunctional Compounds

A multicomponent domino reaction strategy has been employed for synthesizing poly-functionalized innovative nicotinonitriles, incorporating pyrene and fluorene moieties. This approach has potential applications in materials science due to the compounds' strong blue-green fluorescence emission (Hussein, El Guesmi & Ahmed, 2019).

Organometallic Chemistry

In organometallic chemistry, compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone have been used to create tridentate ligands coordinating with iron and cobalt dichloride. These complexes show potential for catalytic activities, particularly in ethylene reactivity (Sun et al., 2007).

Solution-State Conformations

Research on di(pyridin-2-yl) ketone, which shares structural similarities, has provided insights into solution-state conformations and the influence of substituent effects on photophysical properties. This research could inform the understanding of related compounds' behaviors in various solvents (Gore et al., 1980).

Corrosion Inhibition

A synthesized pyrrole derivative displayed good inhibition efficiency on steel surfaces, highlighting potential applications in corrosion inhibition. While not directly related, this demonstrates the versatility of pyrrolidine-based compounds in industrial applications (Louroubi et al., 2019).

Electrooptic Film Fabrication

Chromophores based on pyrrole-pyridine architecture have been synthesized and characterized, showcasing their potential in covalent self-assembly and influencing thin-film microstructure and nonlinear optical response. This points to applications in optoelectronic device fabrication (Facchetti et al., 2006).

Conducting Polymers

Derivatives of bis(pyrrol-2-yl) arylenes, synthesized for electropolymerization, suggest the potential of similar compounds in developing conducting polymers. These materials could have significant implications in electronics and materials science (Sotzing et al., 1996).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3-pyridin-2-ylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-13-4-5-16(14(19)9-13)23-11-17(22)21-8-6-12(10-21)15-3-1-2-7-20-15/h1-5,7,9,12H,6,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOLPGWKSPBJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)

![3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2961091.png)